

In-Depth Technical Guide on Hypericin-d2: Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis and purity of **Hypericin-d2**, a deuterated form of Hypericin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the quality control and biological mechanisms of this compound.

Core Data Presentation

Quantitative data regarding the purity and specifications of **Hypericin-d2** are summarized in the table below. The data is compiled from commercially available sources and typical analytical standards for Hypericin compounds.



Parameter	Specification	Method of Analysis
Purity	94.68%[1]	High-Performance Liquid Chromatography (HPLC)
Appearance	Red to Black Solid	Visual Inspection
Molecular Formula	C30H14D2O8	Mass Spectrometry
Molecular Weight	506.46	Mass Spectrometry
Solubility	Soluble in DMSO and DMF	Solvent Solubility Test
Storage	-20°C for short-term, -80°C for long-term[1]	Stability Studies

Experimental Protocols

The determination of **Hypericin-d2** purity is predominantly accomplished through High-Performance Liquid Chromatography (HPLC). The following is a detailed, representative protocol synthesized from established methods for Hypericin analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established procedures for the analysis of Hypericin and related compounds.

- 1. Instrumentation:
- HPLC system equipped with a UV-Vis detector.
- ODS C18 analytical column (250 x 4.6 mm, 5 μm particle size).
- 2. Reagents and Materials:
- Hypericin-d2 reference standard.
- Acetonitrile (HPLC grade).



- Ammonium acetate.
- Glacial acetic acid.
- Water (HPLC grade).
- Methanol (HPLC grade).
- 3. Chromatographic Conditions:
- Mobile Phase: A mixture of 5mM ammonium acetate (pH 5.4), acetonitrile, and glacial acetic acid in a ratio of 25:75:0.1 (v/v/v).
- Flow Rate: 0.7 mL/min.
- Detection Wavelength: 590 nm.
- Injection Volume: 10 μL.
- Column Temperature: Ambient.
- 4. Standard and Sample Preparation:
- Standard Solution: Accurately weigh a known amount of **Hypericin-d2** reference standard and dissolve it in methanol to prepare a stock solution. Further dilute with the mobile phase to obtain a working standard solution of appropriate concentration.
- Sample Solution: Accurately weigh the **Hypericin-d2** sample, dissolve it in methanol, and dilute with the mobile phase to a concentration similar to the working standard solution.
- 5. Analysis Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.

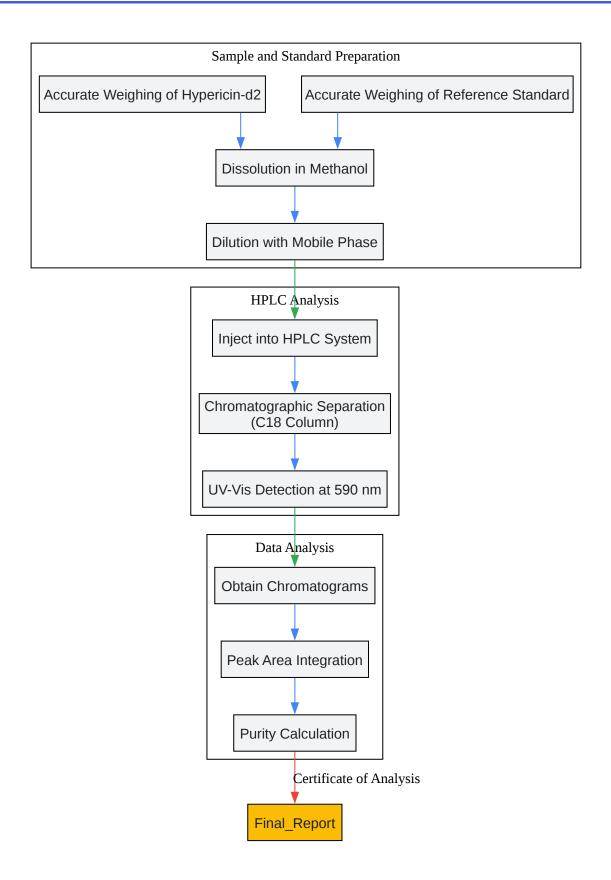


• The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard chromatogram.

Mandatory Visualizations Analytical Workflow for Hypericin-d2 Purity Determination

The following diagram illustrates the general workflow for determining the purity of a **Hypericin-d2** sample using HPLC.





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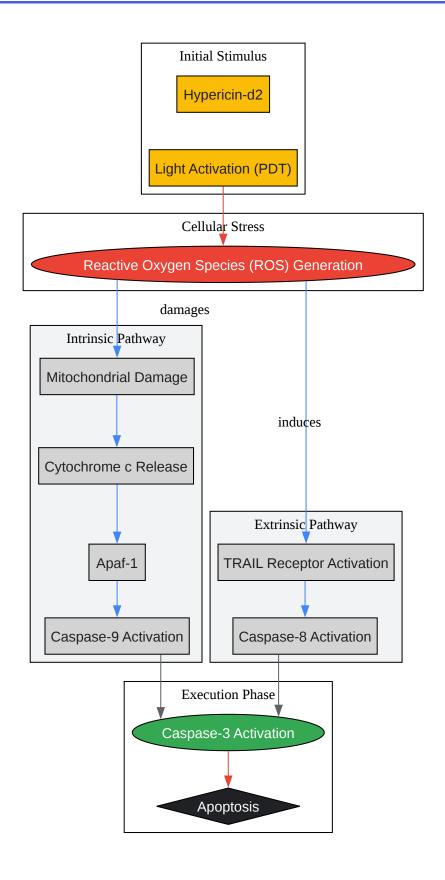
Analytical workflow for **Hypericin-d2** purity assessment.



Signaling Pathway of Hypericin-Induced Apoptosis

Hypericin, particularly when photoactivated in photodynamic therapy (PDT), is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.





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Hypericin-induced apoptotic signaling cascade.



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References

- 1. researchgate.net [researchgate.net]
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